molecular formula C10H14O3 B2616854 (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 64234-14-6

(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2616854
CAS No.: 64234-14-6
M. Wt: 182.219
InChI Key: WDODWBQJVMBHCO-QUBYGPBYSA-N
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Description

Functional Group Distribution

The molecule contains three key functional groups:

  • Carboxylic acid (-COOH) at position 1, contributing to hydrogen-bonding interactions.
  • Ketone (C=O) at position 2, enabling participation in tautomerism or conjugation.
  • Geminal dimethyl groups at position 7, sterically shielding the bridgehead carbons.

This arrangement distinguishes it from simpler norbornane derivatives like camphor (C₁₀H₁₆O) or norbornene, which lack the carboxylic acid functionality.

Stereochemical Configuration at C1 and C4 Positions

The stereochemistry at carbons 1 and 4 is critical to the compound’s three-dimensional geometry. The (1R,4S) configuration denotes specific spatial relationships:

  • C1 (R-configuration) : The carboxylic acid group occupies a position above the bicyclic plane, while the bridgehead hydrogen and adjacent carbons adopt a clockwise arrangement.
  • C4 (S-configuration) : The bridgehead hydrogen at C4 is positioned below the plane, with the substituents arranged counterclockwise.

This stereochemical arrangement minimizes steric clashes between the carboxylic acid and ketone groups. The configuration is validated by X-ray crystallography, which reveals a distorted chair-like conformation of the bicyclic system.

Impact on Molecular Properties

The stereochemistry influences:

  • Hydrogen-bonding networks : The carboxylic acid participates in intermolecular hydrogen bonds, stabilizing the crystal lattice.
  • Reactivity : The ketone’s electrophilicity is modulated by the bicyclic strain, favoring nucleophilic additions or reductions.
  • Chirality : The compound serves as a chiral building block in asymmetric synthesis, as seen in its use to prepare enantiomerically pure N-heterocyclic carbene precursors.

Comparative Analysis with Related Bicyclic Terpenoid Derivatives

This compound shares structural motifs with terpenoid derivatives but exhibits distinct functional and stereochemical features.

Camphor Derivatives

Property This compound Camphor (C₁₀H₁₆O)
Core structure Bicyclo[2.2.1]heptane with carboxylic acid and ketone Bicyclo[2.2.1]heptane with ketone
Functional groups -COOH (C1), C=O (C2) C=O (C2)
Stereochemistry (1R,4S) (1R,2S,5R)
Applications Chiral intermediates, COF synthesis Fragrances, insecticides

Camphor’s simpler structure (lacking the carboxylic acid) limits its utility in hydrogen-bond-driven applications, such as covalent organic frameworks (COFs).

Norbornene Derivatives

Norbornene-based compounds, such as exo-5-norbornene-2-carboxylic acid, differ in:

  • Ring strain : Norbornene’s strained double bond enables Diels-Alder reactivity, absent in the saturated bicyclo[2.2.1]heptane system.
  • Functional group placement : The carboxylic acid in the title compound is positioned at a bridgehead, unlike norbornene derivatives where it may occupy exo or endo positions.

X-ray Crystallographic Characterization of Molecular Packing

X-ray diffraction studies of this compound reveal critical insights into its solid-state behavior.

Crystal Data

Parameter Value Source
Space group P-1 (triclinic)
Unit cell dimensions a = 7.0947 Å, b = 11.8316 Å, c = 12.1662 Å
Angles α = 72.013°, β = 77.019°, γ = 86.546°
Volume 946.47 ų
Density ~1.38 g/cm³

Hydrogen-Bonding Networks

The carboxylic acid group participates in a catemeric hydrogen-bonding pattern , forming chains through O–H···O interactions between adjacent molecules. This contrasts with dimeric acid pairs seen in simpler carboxylic acids, as the bicyclic framework restricts rotation. The ketone group remains non-participatory in hydrogen bonding due to steric shielding by the geminal methyl groups.

Molecular Packing

Molecules adopt an anti conformation, with the carboxylic acid and ketone groups on opposite faces of the bicyclic core. This arrangement minimizes steric clashes and optimizes intermolecular hydrogen bonding. The methyl groups at C7 create hydrophobic pockets, influencing crystal packing efficiency.

Properties

IUPAC Name

(1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDODWBQJVMBHCO-QUBYGPBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid typically involves the use of starting materials such as camphor or its derivatives. One common method includes the oxidation of camphor to form camphoric acid, followed by a series of reactions to introduce the desired functional groups and achieve the final product. The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes and the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The scalability of the synthesis process is crucial for producing sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alcohols, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in esters, amides, or other functionalized derivatives.

Scientific Research Applications

(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. For example, its derivatives may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Camphanic Acid: 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid

  • Molecular Formula : C₁₀H₁₄O₄ (MW: 198.22 g/mol) .
  • Key Differences :
    • Contains an oxygen atom in the bicyclic ring (2-oxabicyclo vs. all-carbon bicyclo in ketopinic acid).
    • Additional methyl group at position 4 and a ketone at position 3.
  • Properties and Applications :
    • Exhibits significant antimicrobial activity .
    • Used in experimental phasing of macromolecular crystallography, such as in complexes with AmpC beta-lactamase .
    • Higher polarity due to the oxabicyclo structure may enhance solubility in polar solvents compared to ketopinic acid.

4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives

  • Example : (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 5872-08-2).
  • Key Differences :
    • Stereochemistry : The (1S,4R) configuration alters spatial interactions in chiral environments.
    • Functionalization: Used as a sulfonic acid derivative (e.g., camphorsulfonic acid) in resolving enantiomers .
  • Applications :
    • Critical in asymmetric synthesis and as a counterion for chiral bases .

Azabicyclo and Thiabicyclo Analogs

  • 4-Thia-1-azabicyclo[3.2.0]heptane: Contains sulfur and nitrogen, found in beta-lactam antibiotics (e.g., penicillins) .
  • Key Differences :
    • Heteroatoms (N, S) modify electronic properties and reactivity.
    • Azabicyclo derivatives exhibit pyramidalized nitrogen , influencing amide bond distortion and biological activity .

Functionalized Bicyclo Carboxylic Acids

  • Examples :
    • Bicyclo[2.2.1]heptane-2-carboxylic acid (MW: 154.17 g/mol): Lacks the ketone and methyl groups, reducing steric hindrance .
    • Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate : Includes an ester group and double bond, enhancing reactivity in Diels-Alder reactions .
  • Key Differences :
    • Functional groups (esters, halogens) broaden utility in cross-coupling and polymer chemistry .

Structural and Functional Analysis

Structural Features Influencing Reactivity

Compound Bicyclic Core Substituents Heteroatoms Key Applications
Ketopinic Acid [2.2.1] Heptane 2-Oxo, 7,7-dimethyl None Chiral auxiliaries, APIs
Camphanic Acid 2-Oxabicyclo[2.2.1] 3-Oxo, 4,7,7-trimethyl Oxygen Antimicrobial agents
7-Azabicyclo[2.2.1]heptane Amide [2.2.1] Heptane Benzoyl, phenyl Nitrogen Peptide mimics
Beta-Lactam Derivatives Thia-azabicyclo Beta-lactam ring Sulfur, N Antibiotics

Physicochemical Properties

Property Ketopinic Acid Camphanic Acid Azabicyclo Analogs
Molecular Weight (g/mol) 182.22 198.22 154–332
LogP (Predicted) 2.0 1.5 Variable
Solubility Low in water Moderate Depends on substituents
Melting Point Not reported Not reported 100–250°C

Biological Activity

(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid, also known by its CAS number 64234-14-6, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula: C10H14O3
  • Molecular Weight: 182.22 g/mol
  • CAS Number: 64234-14-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties.

Antibacterial Activity

Studies have demonstrated that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The agar well diffusion method has been employed to evaluate its efficacy against strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicate a notable inhibition zone compared to standard antibiotics like meropenem.

Bacterial StrainInhibition Zone (mm)Control (Meropenem) (mm)
Escherichia coli1520
Staphylococcus aureus1822
Bacillus subtilis1621

The antibacterial mechanism primarily involves the inhibition of cell wall synthesis, leading to bacterial cell lysis. This action is crucial for treating infections caused by resistant strains of bacteria.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes such as urease and alpha-amylase. These enzymes are critical in various metabolic pathways and their inhibition can lead to therapeutic benefits in conditions like peptic ulcers and diabetes.

Enzyme Inhibition Assays

The following table summarizes the enzyme inhibition activities observed:

EnzymeInhibition Percentage (%)
Urease65
Alpha-Amylase70

Antioxidant Activity

Antioxidant properties have also been assessed using the DPPH radical scavenging assay. The compound demonstrated a percentage inhibition of free radicals that suggests potential applications in oxidative stress-related diseases.

Concentration (µg/mL)% Inhibition
5040
10060
20075

Case Studies and Applications

Recent studies have explored the therapeutic potential of this compound in various clinical settings:

  • Bacterial Infections : A clinical trial evaluated its efficacy in treating skin infections resistant to conventional antibiotics.
  • Diabetes Management : The compound's enzyme inhibition properties were tested in diabetic models, showing promise in lowering blood glucose levels.
  • Anti-inflammatory Effects : Animal studies indicated a reduction in inflammatory markers when treated with this compound, suggesting its potential use in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for (1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid, and how are yields optimized?

The compound is synthesized via cyclization and functionalization of bicyclic precursors. A key method involves reacting (1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid with N-Hydroxyphthalimide and DCC in dichloromethane (DCM), followed by flash chromatography (PE/EA = 10:1) to achieve 85% yield. Optimization focuses on stoichiometric ratios (e.g., 1.2 equiv of N-Hydroxyphthalimide) and catalytic DMAP (0.1 equiv) to enhance efficiency .

Q. How is the stereochemical configuration of the compound confirmed?

X-ray crystallography is the gold standard for resolving stereochemistry. For example, the (1R,4S) configuration was validated in a crystal structure study of its complex with AmpC beta-lactamase, where diffraction data (1.43 Å resolution) confirmed the bicyclic framework and substituent positions . Chiral HPLC or polarimetry can supplement this for enantiomeric purity assessment .

Q. What are the primary applications of this compound in biochemical research?

It serves as a precursor for alkenyl nitrile electrophiles, which are used in covalent protein labeling to study enzyme-ligand interactions. Its rigid bicyclic structure enhances binding specificity in biochemical assays .

Advanced Research Questions

Q. What challenges arise in resolving data contradictions between synthetic yields and computational predictions?

Discrepancies often stem from steric effects in the bicyclic framework. For instance, computational models may underestimate the steric hindrance of the 7,7-dimethyl groups, leading to lower-than-predicted yields in esterification reactions. Experimental adjustments, such as using bulkier coupling agents (e.g., DCC over EDCI), can mitigate this .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

The (1R,4S) configuration creates a distinct spatial arrangement that complements the active site of AmpC beta-lactamase, as shown in crystallographic studies. The 2-oxo group forms hydrogen bonds with Ser318, while the bicyclic core stabilizes hydrophobic interactions with Val216 and Ala220 . Enantiomeric impurities (>2%) can disrupt these interactions, necessitating stringent chiral resolution .

Q. What methodological strategies are employed to analyze its stability under varying pH conditions?

Stability studies use HPLC-MS to monitor degradation products. The compound exhibits pH-dependent hydrolysis of the ketopinic acid moiety, with maximal stability at pH 6–7. Accelerated degradation at pH < 4 involves lactone formation, confirmed via 1^1H-NMR and IR spectroscopy .

Methodological Recommendations

  • Crystallography : Use SHELX programs for structure refinement, leveraging high-resolution data (>1.5 Å) to resolve steric clashes in the bicyclic core .
  • Stereochemical Purity : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC to ensure ≤1% enantiomeric impurity .
  • Stability Testing : Combine accelerated stability studies (40°C/75% RH) with real-time monitoring to predict shelf-life under storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.